molecular formula C13H13N5O B4287039 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

Cat. No. B4287039
M. Wt: 255.28 g/mol
InChI Key: XRWQHCGCZAYMLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known as GSK-3 inhibitor VIII and has been shown to have a variety of biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide involves the inhibition of GSK-3 activity. This enzyme plays a crucial role in several signaling pathways in the brain, including the Wnt signaling pathway, which is involved in the regulation of neuronal development and synaptic plasticity. Inhibition of GSK-3 activity by this compound has been shown to have a variety of effects on neuronal function, including increased neurite outgrowth, enhanced synaptic plasticity, and improved cognitive function.
Biochemical and Physiological Effects:
In addition to its effects on neuronal function, 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide has also been shown to have several biochemical and physiological effects. These include inhibition of the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune function, and modulation of the activity of several other signaling pathways, including the PI3K/Akt/mTOR pathway and the MAPK/ERK pathway.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide in lab experiments is its specificity for GSK-3 inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of GSK-3 in various biological processes. However, one limitation of using this compound is its relatively low potency, which may require higher concentrations to achieve the desired effect.

Future Directions

There are several future directions for research on 1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide. One area of interest is in the development of more potent GSK-3 inhibitors that can be used at lower concentrations. Another area of research is in the identification of new targets for this compound, which could expand its potential applications beyond the field of neuroscience. Finally, there is also interest in exploring the potential therapeutic applications of this compound for the treatment of neurological disorders such as Alzheimer's disease and bipolar disorder.

Scientific Research Applications

1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide has been studied extensively for its potential applications in scientific research. One of the main areas of research is in the field of neuroscience, where this compound has been shown to inhibit glycogen synthase kinase-3 (GSK-3) activity. GSK-3 is a key regulator of several signaling pathways in the brain and has been implicated in the pathogenesis of several neurological disorders, including Alzheimer's disease, bipolar disorder, and schizophrenia.

properties

IUPAC Name

1-methyl-N-(1-methylbenzimidazol-2-yl)pyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O/c1-17-8-7-10(16-17)12(19)15-13-14-9-5-3-4-6-11(9)18(13)2/h3-8H,1-2H3,(H,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRWQHCGCZAYMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NC3=CC=CC=C3N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 5
Reactant of Route 5
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide
Reactant of Route 6
Reactant of Route 6
1-methyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.